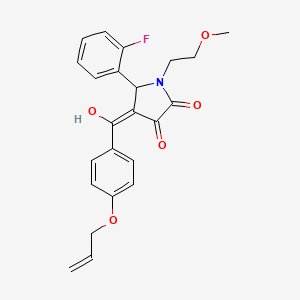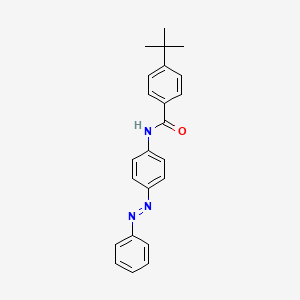
2-Methoxy-4-(2-(3-nitrobenzoyl)carbohydrazonoyl)phenyl 3-phenylacrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-4-(2-(3-nitrobenzoyl)carbohydrazonoyl)phenyl 3-phenylacrylate: is a chemical compound with the following properties:
Chemical Formula: C24H19N3O6
CAS Number: 477730-12-4
Molecular Weight: 445.436 g/mol
This compound belongs to the class of arylhydrazones , which are derivatives of hydrazine (N2H4) containing an aryl group. The presence of the nitrobenzoyl moiety suggests potential reactivity and biological activity.
Preparation Methods
Synthetic Routes: The synthetic preparation of this compound involves the condensation of 2-methoxyphenylhydrazine with 3-nitrobenzoyl chloride, followed by cyclization with phenylacrylic acid. The reaction proceeds as follows:
2-Methoxyphenylhydrazine+3-Nitrobenzoyl chloride→Intermediate→2-Methoxy-4-(2-(3-nitrobenzoyl)carbohydrazonoyl)phenyl 3-phenylacrylate
Chemical Reactions Analysis
Reactivity:
Oxidation: The nitro group can undergo reduction to an amino group.
Substitution: The phenylacrylate moiety may participate in nucleophilic substitution reactions.
Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions.
Reduction: Hydrogen gas (H2) with a suitable catalyst (e.g., palladium on carbon).
Substitution: Alkyl halides or other electrophiles.
Hydrolysis: Acidic (HCl) or basic (NaOH) hydrolysis.
Major Products: The major product of the reactions depends on the specific conditions applied. Reduction leads to an amino derivative, while hydrolysis results in the corresponding carboxylic acid.
Scientific Research Applications
Medicinal Chemistry: Exploration of its pharmacological properties and potential drug development.
Organic Synthesis: As a building block for more complex molecules.
Biological Studies: Investigating its effects on cellular processes.
Mechanism of Action
The precise mechanism of action remains an area of ongoing research. its structural features suggest interactions with cellular targets, possibly affecting signaling pathways or enzymatic processes.
Comparison with Similar Compounds
While this compound is relatively rare, it shares similarities with other arylhydrazones, such as 2-Methoxy-4-(2-(4-nitrobenzoyl)carbohydrazonoyl)phenyl 3-phenylacrylate . Both compounds exhibit variations in substituents and functional groups.
Properties
CAS No. |
477730-12-4 |
|---|---|
Molecular Formula |
C24H19N3O6 |
Molecular Weight |
445.4 g/mol |
IUPAC Name |
[2-methoxy-4-[(E)-[(3-nitrobenzoyl)hydrazinylidene]methyl]phenyl] (E)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C24H19N3O6/c1-32-22-14-18(16-25-26-24(29)19-8-5-9-20(15-19)27(30)31)10-12-21(22)33-23(28)13-11-17-6-3-2-4-7-17/h2-16H,1H3,(H,26,29)/b13-11+,25-16+ |
InChI Key |
QYCIOKIQSMPOIK-VZAHUZKBSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC(=CC=C2)[N+](=O)[O-])OC(=O)/C=C/C3=CC=CC=C3 |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)C2=CC(=CC=C2)[N+](=O)[O-])OC(=O)C=CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[4-(allyloxy)-3-methylbenzoyl]-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12031164.png)
![2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dichlorophenyl)acetamide](/img/structure/B12031172.png)
![4-{(E)-[2-(phenylcarbonyl)hydrazinylidene]methyl}phenyl 2,4-dichlorobenzoate](/img/structure/B12031174.png)


![3-[(Z)-(3-Allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[4-(2-methoxyphenyl)-1-piperazinyl]-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B12031180.png)

![N-(2-chlorophenyl)-2-[(3Z)-3-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B12031196.png)


![2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B12031209.png)



